![molecular formula C21H20N4 B2493980 5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477225-78-8](/img/structure/B2493980.png)
5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
“5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives . These compounds have been studied for their potential anti-cancer activity .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique, which is a robust approach for the preparation of this type of compound . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of “5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives include condensation, cyclization, and elimination reactions .Scientific Research Applications
- Tuberculosis (TB) remains a global health challenge, and new anti-TB compounds are urgently needed. Researchers have explored 5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potential antitubercular agents .
- Another intriguing application involves the compound’s ability to protect cells from necroptosis. It attenuates necrotic cell death induced by tumor cells in both in vitro and in vivo settings .
- 5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been explored as kinase inhibitors. For instance, 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine is a potent and selective Lck inhibitor .
- The compound’s favorable properties, including a ClogP value less than 4 and a molecular weight below 400, make it suitable for drug design and optimization during lead development .
- Scientists interested in kinase-phosphatase biology have used 5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as featured products in their studies .
- Benchchem offers qualified products for 5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 477225-78-8), making it accessible for custom synthesis and further exploration.
Antitubercular Activity
Necroptosis Modulation
Kinase Inhibition
Drug Design and Optimization
Chemical Biology Research
Custom Synthesis and Exploration
Future Directions
The future directions in the study of pyrrolo[2,3-d]pyrimidine derivatives could involve further exploration of their anti-cancer activity and the development of more potent derivatives . Additionally, more research is needed to fully understand their mechanism of action and to assess their safety and efficacy in preclinical and clinical settings .
properties
IUPAC Name |
5,7-diphenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-2-13-22-20-19-18(16-9-5-3-6-10-16)14-25(21(19)24-15-23-20)17-11-7-4-8-12-17/h3-12,14-15H,2,13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTCJOBCSAPDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C(=CN(C2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
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